molecular formula C20H29N3O2 B5473719 1-[(4-Benzylpiperidin-1-yl)acetyl]piperidine-4-carboxamide

1-[(4-Benzylpiperidin-1-yl)acetyl]piperidine-4-carboxamide

Cat. No.: B5473719
M. Wt: 343.5 g/mol
InChI Key: VJTUSYASFUNLEO-UHFFFAOYSA-N
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Description

1-[(4-Benzylpiperidin-1-yl)acetyl]piperidine-4-carboxamide is a synthetic organic compound featuring a piperidine-4-carboxamide core linked to a 4-benzylpiperidine subunit via an acetyl bridge. This structure incorporates privileged pharmacophores common in medicinal chemistry, suggesting its potential as a key intermediate or scaffold in drug discovery research. The benzylpiperidine moiety is a recurrent feature in compounds with demonstrated biological activity. For instance, similar structural frameworks have been explored as potent and selective inhibitors of the Plasmodium falciparum proteasome for antimalarial development (Lawong et al., Cell Chem Biol . 2024) and as acetylcholinesterase (AChE) inhibitors for researching neurodegenerative conditions like Alzheimer's disease (Pashaei et al., 2025; Ghodsi et al., 2022). The specific mechanism of action and research applications for 1-[(4-Benzylpiperidin-1-yl)acetyl]piperidine-4-carboxamide are compound-dependent and must be empirically determined by the researcher. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the provided Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-[2-(4-benzylpiperidin-1-yl)acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c21-20(25)18-8-12-23(13-9-18)19(24)15-22-10-6-17(7-11-22)14-16-4-2-1-3-5-16/h1-5,17-18H,6-15H2,(H2,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTUSYASFUNLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Benzylpiperidin-1-yl)acetyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-benzylpiperidine with acetic anhydride to form an intermediate, which is then reacted with piperidine-4-carboxylic acid to yield the final product . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and scalability .

Chemical Reactions Analysis

1-[(4-Benzylpiperidin-1-yl)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Benzylpiperidin-1-yl)acetyl]piperidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-Benzylpiperidin-1-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate neurotransmitter systems and other signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine , sulfonyl ) improve target selectivity and metabolic stability.
  • Heterocyclic substitutions (e.g., benzo[d]oxazole , pyrrolopyrimidine ) enhance binding to specific targets like ion channels or kinases.
  • The benzylpiperidinyl acetyl group in the target compound may confer CNS penetration due to increased lipophilicity compared to simpler analogs like 1-acetylpiperidine-4-carboxamide .

Pharmacological Activity

  • T-type Ca²⁺ Channel Inhibition: Derivatives with fluorophenyl substituents (e.g., 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide) show IC₅₀ values in the nanomolar range, making them potent antihypertensive agents .
  • Akt Kinase Inhibition : AZD5363 achieves sub-micromolar inhibition (IC₅₀ = 0.2–0.3 μM) and oral bioavailability in preclinical models .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-[(4-Benzylpiperidin-1-yl)acetyl]piperidine-4-carboxamide?

  • Methodology : Synthesis typically involves multi-step protocols with strict control of temperature, pH, and solvent selection. For example, dichloromethane or tetrahydrofuran (THF) are common solvents, and bases like triethylamine are used to facilitate coupling reactions. Reaction progress should be monitored via HPLC or NMR to ensure intermediate purity .
  • Key Parameters : Temperature ranges of 0–25°C and pH 7–9 are critical for preventing side reactions. Continuous flow reactors may enhance reproducibility for scaled-up synthesis .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the piperidine backbone, benzyl group positioning, and acetyl linkage.
  • HPLC : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C20 _{20}H27 _{27}N3 _{3}O2 _{2}) .

Q. What safety protocols are essential during handling?

  • Hazard Mitigation :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust/aerosols.
  • In case of exposure, flush eyes/skin with water for 15+ minutes and seek medical attention .

Q. What preliminary assays are recommended for biological activity screening?

  • Initial Screening :

  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., hCA I, II) due to structural similarity to sulfonamide-based inhibitors .
  • Receptor Binding : Radioligand assays for neurological targets (e.g., dopamine or serotonin receptors) based on piperidine’s role in CNS modulation .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

  • In Silico Strategies :

  • Docking Studies : Use AutoDock Vina to predict binding affinities to target receptors (e.g., GPCRs).
  • ADME Prediction : SwissADME or pkCSM tools assess bioavailability, blood-brain barrier penetration, and metabolic stability. Adjust substituents (e.g., fluorobenzyl groups) to enhance half-life .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

  • Data Reconciliation :

  • Substituent Analysis : Compare analogues (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl derivatives) to isolate electronic/steric effects.
  • Dose-Response Curves : Validate activity trends across multiple assays (e.g., IC50 _{50} vs. EC50 _{50}) to distinguish false positives .

Q. How do impurities in synthesis impact biological activity?

  • Impurity Profiling :

  • LC-MS/MS : Identify byproducts (e.g., deacetylated intermediates or oxidized benzyl groups).
  • Bioassay Correlation : Compare pure vs. impure batches in cytotoxicity assays (e.g., MTT) to quantify activity loss. Recrystallization or column chromatography improves purity .

Q. What experimental designs validate the compound’s mechanism of action?

  • Mechanistic Studies :

  • Kinetic Assays : Measure enzyme inhibition (e.g., KiK_i) under varying substrate concentrations.
  • Gene Knockdown : CRISPR/Cas9-mediated silencing of putative targets (e.g., hCA isoforms) to confirm on/off-target effects .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Troubleshooting Steps :

Bioavailability Check : Assess solubility (logP) and plasma protein binding via equilibrium dialysis.

Metabolite Screening : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation).

Formulation Adjustments : Introduce prodrug strategies (e.g., esterification) to enhance stability .

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